ML241 Hydrochloride: A Potent and Selective p97 ATPase Inhibitor for Research and Drug Development
ML241 Hydrochloride: A Potent and Selective p97 ATPase Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML241 hydrochloride is a potent, selective, and reversible inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3][4] As a critical regulator of protein homeostasis, p97 is implicated in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[5][6][7][8][9] Its inhibition presents a promising therapeutic strategy for various diseases, particularly cancer. This technical guide provides a comprehensive overview of ML241 hydrochloride, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on cellular signaling pathways.
Chemical and Physical Properties
ML241 hydrochloride is a synthetic small molecule with the following properties:
| Property | Value |
| Chemical Name | N-benzyl-2-(2,3-dihydro-4H-benzo[b][1][10]oxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine hydrochloride |
| Molecular Formula | C₂₃H₂₅ClN₄O |
| Molecular Weight | 408.9 g/mol [1] |
| CAS Number | 2070015-13-1[1][10] |
| Appearance | Solid[1][11] |
| Solubility | Soluble in DMSO (≥40.9 mg/mL); slightly soluble in acetonitrile and water.[1][11] |
Mechanism of Action
ML241 acts as an ATP-competitive inhibitor of p97 ATPase.[1][2] The p97 hexamer contains two ATPase domains, D1 and D2. ML241 selectively targets the D2 domain, which is responsible for the major ATPase activity of the enzyme.[1][2][3] By binding to the ATP pocket of the D2 domain, ML241 prevents ATP hydrolysis, thereby inhibiting the chaperone-like activity of p97. This disruption of p97 function leads to the accumulation of ubiquitinated proteins and stalled degradation processes, ultimately inducing cellular stress and, in some cases, apoptosis.[9]
Quantitative Data
The inhibitory activity of ML241 hydrochloride has been characterized in various biochemical and cell-based assays.
| Assay | Target/Cell Line | Parameter | Value | Reference |
| p97 ATPase Activity Assay | Purified p97 | IC₅₀ | 100 nM (0.1 µM) | [3][4][10][12] |
| Ub(G76V)-GFP Reporter Assay | HeLa cells | IC₅₀ | 3.5 µM | [10] |
| Cell Viability Assay | HCT15 (colon cancer) | GI₅₀ (24h) | 53 µM | [5][10] |
| HCT15 (colon cancer) | GI₅₀ (72h) | 13 µM | [5][10] | |
| SW403 (colon cancer) | GI₅₀ (24h) | 33 µM | [5][10] | |
| SW403 (colon cancer) | GI₅₀ (72h) | 12 µM | [5][10] |
Selectivity: ML241 demonstrates high selectivity for p97. In a broad panel of approximately 170 kinases, ML241 (at 20 µM) showed no significant off-target inhibition.[10]
Experimental Protocols
p97 ATPase Activity Assay (Luminescence-based)
This assay quantifies the ATPase activity of purified p97 by measuring the amount of ATP remaining after the enzymatic reaction. A luciferase-based reagent is used, where the light output is directly proportional to the ATP concentration. Inhibition of p97 ATPase activity results in higher ATP levels and consequently, a stronger luminescent signal.[7]
Materials:
-
Purified recombinant p97 protein
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100
-
ATP solution
-
ML241 hydrochloride stock solution (in DMSO)
-
Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of ML241 hydrochloride in the assay buffer.
-
In a multi-well plate, add the p97 enzyme to the assay buffer.
-
Add the ML241 dilutions or DMSO (vehicle control) to the wells containing the enzyme and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a specific concentration of ATP (e.g., 0.15 mM).[13]
-
Incubate the reaction for a defined time (e.g., 60 minutes) at 30°C.[13]
-
Stop the reaction and measure the remaining ATP by adding the luciferase-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each ML241 concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for the p97 ATPase activity assay.
Ub(G76V)-GFP Reporter Assay (Cell-based)
This assay measures the ability of ML241 to inhibit the degradation of a p97-dependent substrate in living cells. HeLa cells stably expressing a green fluorescent protein (GFP) reporter fused to a non-cleavable ubiquitin moiety (Ub(G76V)-GFP) are used.[8][14] This reporter is constitutively targeted for degradation by the ubiquitin-proteasome system in a p97-dependent manner. Inhibition of p97 by ML241 leads to the accumulation of the Ub(G76V)-GFP reporter, resulting in an increase in cellular fluorescence.[8]
Materials:
-
HeLa cells stably expressing Ub(G76V)-GFP
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
ML241 hydrochloride stock solution (in DMSO)
-
96-well, clear-bottom, black plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Seed the HeLa-Ub(G76V)-GFP cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of ML241 hydrochloride or DMSO (vehicle control).
-
Incubate the cells for a specific period (e.g., 4-24 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the GFP fluorescence intensity using a plate reader (excitation ~488 nm, emission ~509 nm).
-
Normalize the fluorescence signal to cell viability if necessary (e.g., using a CellTiter-Glo® assay).
-
Calculate the fold-increase in GFP signal for each ML241 concentration relative to the DMSO control and determine the IC₅₀ value.
Workflow for the Ub(G76V)-GFP reporter assay.
Western Blot Analysis of p97 Substrates
Western blotting can be used to monitor the accumulation of endogenous or ectopically expressed p97 substrates following treatment with ML241.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
ML241 hydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p97 substrates (e.g., poly-ubiquitin, specific ERAD substrates) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with ML241 hydrochloride at various concentrations and for different time points.
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative accumulation of the p97 substrate.
Signaling Pathways Affected by ML241 Hydrochloride
The primary consequence of p97 inhibition by ML241 is the disruption of the ubiquitin-proteasome system, particularly the ERAD pathway.
Endoplasmic Reticulum-Associated Degradation (ERAD)
ERAD is a quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome. p97 plays a crucial role in this process by providing the mechanical force, fueled by ATP hydrolysis, to extract ubiquitinated substrates from the ER membrane and deliver them to the proteasome.
Inhibition of p97's ATPase activity by ML241 stalls this extraction process. Consequently, ubiquitinated ERAD substrates accumulate in and around the ER, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[9] Prolonged ER stress can ultimately trigger apoptosis, which is a key mechanism of the anti-cancer activity of p97 inhibitors.
ML241 inhibits p97-mediated extraction of ubiquitinated proteins from the ER.
Conclusion
ML241 hydrochloride is a valuable research tool for studying the diverse cellular functions of p97. Its potency, selectivity, and well-characterized mechanism of action make it a robust probe for dissecting pathways involved in protein homeostasis. Furthermore, as a modulator of the ubiquitin-proteasome system and an inducer of ER stress, ML241 and its analogs hold significant potential for the development of novel therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge for researchers to effectively utilize ML241 hydrochloride in their investigations and to explore its therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATPase activity of p97-valosin-containing protein (VCP). D2 mediates the major enzyme activity, and D1 contributes to the heat-induced activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML241 hydrochloride | p97 | TargetMol [targetmol.com]
- 6. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. dl.tufts.edu [dl.tufts.edu]
